molecular formula C16H22N2O2 B5609575 1-(4-ethylphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

1-(4-ethylphenyl)-N-isopropyl-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B5609575
M. Wt: 274.36 g/mol
InChI Key: AEQXQVCDKQOXAA-UHFFFAOYSA-N
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Description

Pyrrolidine carboxamides and their derivatives are a class of compounds that have been explored for various pharmacological activities due to their diverse chemical properties and biological activities. These compounds often serve as key intermediates or final products in the synthesis of potential therapeutic agents.

Synthesis Analysis

The synthesis of pyrrolidine derivatives typically involves multi-component reactions, allowing for the efficient incorporation of various functional groups into the pyrrolidine scaffold. For instance, a three-component reaction involving malonamide, aldehyde, and malononitrile in water has been used to synthesize related compounds, indicating the versatility of water-mediated synthesis methods in producing pyrrolidine derivatives (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often characterized using techniques such as FT-IR, NMR, and X-ray diffraction. These methods provide detailed insights into the molecular conformation, bonding patterns, and overall geometry of the compounds. For example, the pyrrolidine ring in some derivatives exhibits an envelope conformation, which can influence the compound's reactivity and interactions (Tamazyan et al., 2007).

Chemical Reactions and Properties

Pyrrolidine derivatives can participate in various chemical reactions, including transamination and cyclization, leading to the formation of a wide range of structurally diverse compounds. These reactions are often facilitated by different catalysts or reaction conditions, highlighting the chemical versatility of the pyrrolidine scaffold (Ostrowska et al., 1999).

properties

IUPAC Name

1-(4-ethylphenyl)-5-oxo-N-propan-2-ylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-4-12-5-7-14(8-6-12)18-10-13(9-15(18)19)16(20)17-11(2)3/h5-8,11,13H,4,9-10H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQXQVCDKQOXAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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